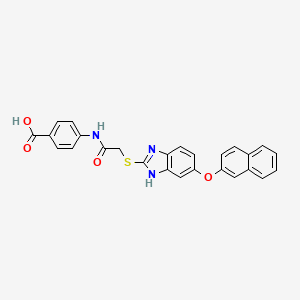
Ptp1B-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ptp1B-IN-18 is a compound that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). Protein tyrosine phosphatase 1B is an enzyme that negatively regulates insulin signaling pathways, making it a significant target for the treatment of type 2 diabetes mellitus and other metabolic disorders . By inhibiting protein tyrosine phosphatase 1B, this compound can enhance insulin sensitivity and improve glucose homeostasis .
Preparation Methods
The preparation of Ptp1B-IN-18 involves synthetic routes that typically include the use of various organic reagents and catalysts. The exact synthetic route and reaction conditions can vary, but common methods involve multi-step organic synthesis with purification steps such as chromatography . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Ptp1B-IN-18 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Ptp1B-IN-18 has a wide range of scientific research applications, including:
Mechanism of Action
Ptp1B-IN-18 exerts its effects by inhibiting the activity of protein tyrosine phosphatase 1B. This enzyme is a negative regulator of insulin signaling pathways, and its inhibition leads to increased phosphorylation of insulin receptors and downstream signaling molecules . This enhances insulin sensitivity and improves glucose uptake in cells . The molecular targets and pathways involved include the insulin receptor, phosphatidylinositol 3-kinase (PI3K) pathway, and mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Ptp1B-IN-18 is unique among protein tyrosine phosphatase 1B inhibitors due to its specific structure and binding affinity. Similar compounds include other protein tyrosine phosphatase 1B inhibitors such as:
Ursolic acid: A natural compound with protein tyrosine phosphatase 1B inhibitory activity.
Canophyllol: Another natural inhibitor with a different structural scaffold.
Masticadienonic acid: A compound with protein tyrosine phosphatase 1B inhibitory properties.
These compounds share the common feature of inhibiting protein tyrosine phosphatase 1B but differ in their chemical structures and specific binding interactions with the enzyme .
Properties
Molecular Formula |
C26H19N3O4S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
4-[[2-[(6-naphthalen-2-yloxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C26H19N3O4S/c30-24(27-19-8-5-17(6-9-19)25(31)32)15-34-26-28-22-12-11-21(14-23(22)29-26)33-20-10-7-16-3-1-2-4-18(16)13-20/h1-14H,15H2,(H,27,30)(H,28,29)(H,31,32) |
InChI Key |
BWMULTFSOOKLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC4=C(C=C3)N=C(N4)SCC(=O)NC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















